![molecular formula C16H18N4O2 B606092 6-[5-(methoxymethyl)pyridin-3-yl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide CAS No. 1633009-87-6](/img/structure/B606092.png)
6-[5-(methoxymethyl)pyridin-3-yl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide
Description
Historical Context of 1,8-Naphthyridine Derivatives
The 1,8-naphthyridine scaffold, a bicyclic aromatic system comprising two fused pyridine rings, has been a cornerstone of medicinal chemistry since the mid-20th century. Early research focused on its antibacterial potential, exemplified by nalidixic acid (discovered in 1962), the first quinolone antibiotic derived from a 1,8-naphthyridine core. This compound laid the foundation for synthetic derivatives targeting DNA gyrase in Gram-negative bacteria. By the 1980s, expanded applications emerged, including antiviral, anticancer, and anti-inflammatory activities. The structural versatility of 1,8-naphthyridines—enabling substitutions at multiple positions—facilitated the development of compounds with tailored pharmacokinetic and pharmacodynamic profiles.
Discovery and Development of BI 689648
BI 689648 (6-[5-(methoxymethyl)pyridin-3-yl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide) was developed as a selective aldosterone synthase (AS) inhibitor to address limitations of earlier agents like FAD286 and LCI699, which exhibited insufficient selectivity over cortisol synthase (CS). Structural optimization focused on:
- Pyridinyl substitution : Introduction of a 5-methoxymethyl group enhanced AS binding affinity.
- Naphthyridine core modifications : The 3,4-dihydro-2H-1,8-naphthyridine backbone improved metabolic stability compared to earlier tetracyclic analogs.
In vitro assays demonstrated an IC~50~ of 2 nM for AS versus 300 nM for CS, achieving 150-fold selectivity. Preclinical studies in cynomolgus monkeys confirmed sustained AS inhibition (>20-fold selectivity over CS) at plasma concentrations of ~500 nM after oral administration.
Position in Medicinal Chemistry Research
BI 689648 represents a paradigm shift in targeting aldosterone overproduction, a driver of hypertension and cardiometabolic diseases. Unlike mineralocorticoid receptor antagonists (e.g., spironolactone), BI 689648 directly inhibits aldosterone biosynthesis, minimizing off-target effects. Its design leverages:
- Metal-binding groups (MBGs) : The pyrimidine-based MBG optimizes interactions with AS’s heme iron.
- Hydrophobic substituents : The methoxymethyl group enhances membrane permeability and target engagement.
Comparative studies highlight its superiority over predecessors:
Inhibitor | AS IC~50~ (nM) | CS IC~50~ (nM) | Selectivity Ratio |
---|---|---|---|
BI 689648 | 2 | 300 | 150 |
FAD286 | 3 | 90 | 40 |
LCI699 | 10 | 80 | 8 |
Nomenclature and Classification
IUPAC Name : this compound
Classification :
Research Progress Overview
Recent advancements in BI 689648 research include:
- Pharmacokinetic profiling : Oral bioavailability studies in nonhuman primates showed a C~max~ of ~500 nM at 5 mg/kg, with a half-life supporting once-daily dosing.
- Mechanistic insights : BI 689648 reduces vascular remodeling and fibrosis in animal models of hypertension by suppressing aldosterone-induced collagen deposition.
- Clinical translation : Phase I trials (NCT06153693) demonstrated dose-dependent AS inhibition without significant cortisol suppression, validating its selectivity.
Propriétés
IUPAC Name |
6-[5-(methoxymethyl)pyridin-3-yl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-22-10-11-5-13(8-18-7-11)14-6-12-3-2-4-20(16(17)21)15(12)19-9-14/h5-9H,2-4,10H2,1H3,(H2,17,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFDCVNQDFICKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CN=C1)C2=CC3=C(N=C2)N(CCC3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: : La synthèse de BI 689648 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures. La voie de synthèse exacte et les conditions réactionnelles sont propriétaires et ne sont pas divulguées publiquement en détail. On sait que le composé est synthétisé par une série de réactions chimiques impliquant des dérivés de pyridine et de naphtyridine .
Méthodes de production industrielle: : La production industrielle de BI 689648 impliquerait généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Cela inclut l'utilisation de techniques avancées telles que la chimie en flux continu et la synthèse automatisée pour rationaliser le processus de production .
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
BI 689648 a une large gamme d'applications de recherche scientifique, notamment :
Mécanisme d'action
BI 689648 exerce ses effets en inhibant sélectivement la synthétase d'aldostérone, une enzyme responsable de la dernière étape de la biosynthèse de l'aldostérone. Cette inhibition réduit la production d'aldostérone, atténuant ainsi ses effets sur la pression artérielle, le volume sanguin et l'équilibre électrolytique. Les cibles moléculaires de BI 689648 incluent le cytochrome P450 11B2, qui est le site actif de l'enzyme.
Applications De Recherche Scientifique
Cardiovascular Applications
1.1 Aldosterone Synthase Inhibition
One of the primary applications of 6-[5-(methoxymethyl)pyridin-3-yl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide is its role as a selective inhibitor of aldosterone synthase. Aldosterone is a hormone that regulates blood pressure and electrolyte balance. Excessive production of aldosterone is linked to hypertension and other cardiovascular diseases. Studies have demonstrated that this compound effectively inhibits aldosterone synthase in cell-based experiments, showcasing a high degree of selectivity for this enzyme over others .
1.2 Blood Pressure Regulation
Research involving animal models has indicated that this compound can significantly lower blood pressure. This effect suggests its potential as a therapeutic agent for managing hypertension. However, further studies are essential to evaluate its safety and efficacy in human subjects .
Antimicrobial Properties
2.1 Broad-Spectrum Activity
The structural characteristics of this compound may contribute to its antimicrobial properties. Similar compounds within the naphthyridine class have shown activity against various pathogens, indicating that this compound could also possess broad-spectrum antimicrobial effects .
2.2 Mechanism of Action
The exact mechanism by which this compound exerts its antimicrobial effects is still under investigation. However, its ability to interact with biological pathways involved in pathogen survival suggests it could be a valuable candidate for further development in treating infections .
Structure and Reactivity
The unique structure of this compound includes a naphthyridine core with a methoxymethyl group attached to the pyridine ring. This configuration may influence both its solubility and biological activity. The compound's reactivity primarily involves substitution reactions facilitated by functional groups present within its structure .
Comparative Analysis with Related Compounds
To better understand the significance of this compound in medicinal chemistry, it is useful to compare it with structurally similar compounds.
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-amino-l,8-naphthyridine | Naphthyridine core with amino group | Antibacterial properties |
1,4-dihydro-naphthyridine derivatives | Similar naphthyridine structure | Cardiovascular effects |
Pyridochromanones | Contains pyridine and chromanone moieties | DNA ligase inhibition |
The distinct functional groups present in this compound enhance its selectivity towards aldosterone synthase while also potentially providing antimicrobial benefits .
Future Research Directions
Further research is needed to explore the full therapeutic potential of this compound. Key areas for future investigation include:
5.1 Clinical Trials
Conducting clinical trials to assess the safety and efficacy of this compound in human subjects for hypertension management.
5.2 Mechanistic Studies
Investigating the specific mechanisms through which this compound exerts its antimicrobial effects.
5.3 Structural Optimization
Exploring structural analogs to enhance selectivity and potency against specific targets.
Mécanisme D'action
BI 689648 exerts its effects by selectively inhibiting aldosterone synthase, an enzyme responsible for the final step in aldosterone biosynthesis. This inhibition reduces the production of aldosterone, thereby mitigating its effects on blood pressure, volume, and electrolyte balance. The molecular targets of BI 689648 include cytochrome P450 11B2, which is the enzyme’s active site .
Comparaison Avec Des Composés Similaires
Structural Modifications in 1,8-Naphthyridine Derivatives
The following table highlights key structural differences between the target compound and related analogs:
Key Observations :
- Core Flexibility : The 3,4-dihydro modification in the target compound and 7IF ligand may enhance adaptability in binding pockets compared to rigid aromatic cores .
- Substituent Effects: The methoxymethyl group in the target compound contrasts with the trifluoroacetyl group in 7IF, which confers metabolic stability but may reduce solubility.
Activité Biologique
6-[5-(methoxymethyl)pyridin-3-yl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide is a synthetic compound belonging to the naphthyridine class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and comparisons with related compounds.
The compound's structure features a naphthyridine core substituted with a methoxymethyl group on the pyridine ring. This specific substitution is thought to enhance its solubility and biological interaction capabilities.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity :
- The compound has shown potential in inhibiting cancer cell proliferation. Studies suggest that it may induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
- For instance, derivatives of naphthyridine have been documented to activate apoptosis in human leukemia cells and other cancer types .
- Anti-inflammatory Effects :
- Antimicrobial Activity :
The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may modulate enzyme activity or receptor signaling pathways, leading to the observed therapeutic effects.
Table 1: Summary of Biological Activities and Mechanisms
Case Studies
Several studies have explored the biological activities of naphthyridine derivatives:
- Anticancer Studies :
- Anti-inflammatory Research :
- Antimicrobial Testing :
Comparison with Similar Compounds
When compared to other naphthyridine derivatives, this compound stands out due to its specific methoxymethyl substitution. This modification may influence its reactivity and biological activity:
Table 2: Comparison with Related Naphthyridine Derivatives
Compound Name | Key Activity | Unique Features |
---|---|---|
6-[5-(methylpyridin-3-yl)]-3,4-dihydro-2H-naphthyridine | Anticancer | Lacks methoxymethyl group |
6-[5-(hydroxymethyl)pyridin-3-yl]-3,4-dihydro-2H-naphthyridine | Antimicrobial | Hydroxymethyl substitution |
6-[5-(methoxymethyl)pyridin-3-yl]-3,4-dihydro-2H-naphthyridine | Broad-spectrum activity | Enhanced solubility and stability |
Q & A
Q. Advanced
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, electron-deficient pyridinyl groups in the compound may favor nucleophilic attacks at specific positions .
- Molecular docking : Screens binding affinities with biological targets (e.g., kinases or DNA topoisomerases). Analogous 1,8-naphthyridines show strong interactions with ATP-binding pockets via hydrogen bonding (e.g., amide C=O with Lys residues) .
- Reaction path simulations : Quantum mechanics/molecular mechanics (QM/MM) models predict transition states in cyclization steps, guiding experimental catalyst selection .
How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) for structurally similar naphthyridine derivatives?
Advanced
Contradictions arise from assay variability or structural nuances. Resolution strategies include:
- Standardized bioassays : Replicate studies under controlled conditions (e.g., MIC for antimicrobial activity vs. IC₅₀ in cancer cell lines) to isolate structure-activity relationships (SAR) .
- Substituent modulation : Systematic variation of the methoxymethyl or carboxamide groups can clarify their role in target selectivity. For instance, bulkier substituents may enhance anticancer activity by improving hydrophobic interactions .
- Target profiling : Proteome-wide screens (e.g., kinase panels) identify off-target effects that explain divergent activities .
What experimental design principles are critical for studying structure-activity relationships (SAR) in 1,8-naphthyridine carboxamide derivatives?
Q. Advanced
- Fragment-based design : Synthesize analogs with incremental modifications (e.g., methoxymethyl → ethoxymethyl) to map substituent effects on potency .
- Free-Wilson analysis : Quantifies contributions of individual substituents to biological activity, isolating key pharmacophoric groups .
- Parallel synthesis : High-throughput platforms generate libraries of derivatives for simultaneous SAR evaluation against multiple targets .
What are the mechanistic insights into the regioselective formation of substituents on the 1,8-naphthyridine core during synthesis?
Advanced
Regioselectivity is governed by:
- Electronic effects : Electron-withdrawing groups (e.g., carboxamide) direct electrophilic substitutions to the α-position of the naphthyridine ring .
- Steric hindrance : Bulky substituents (e.g., methoxymethyl) favor reactions at less hindered sites, as seen in analogous triazole-naphthyridine hybrids .
- Catalyst control : Pd-catalyzed couplings using directing groups (e.g., pyridinyl) enforce ortho/meta selectivity in cross-coupling steps .
How do oxidation and reduction reactions impact the stability and functionalization of 1,8-naphthyridine carboxamides?
Q. Basic
- Oxidation : The dihydronaphthyridine ring is susceptible to oxidation, forming aromatic naphthyridines. Controlled oxidation with KMnO₄ or DDQ stabilizes the core but may reduce solubility .
- Reduction : NaBH₄ selectively reduces carbonyl groups (e.g., amides to amines), altering hydrogen-bonding capacity .
- Monitoring : Reaction progress is tracked via TLC (Rf shifts) or in situ IR to detect C=O bond changes .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.